N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
The compound “N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The 3,5-dimethoxybenzyl group suggests the presence of a benzene ring with two methoxy (OCH3) groups attached at the 3rd and 5th positions . The tosyl group (CH3C6H4SO2) is a common protecting group in organic synthesis .
Chemical Reactions Analysis
Again, without specific resources, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the various functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .Scientific Research Applications
Antipsychotic Potential
Research has explored the properties of compounds structurally related to N-(3,5-dimethoxybenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, highlighting their potential as antipsychotic agents. A study by Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of several benzamide derivatives, demonstrating their potential in treating psychiatric disorders while indicating a lower tendency to induce extrapyramidal side effects, which are common with many antipsychotic drugs. These findings suggest that structurally similar compounds, including this compound, could be beneficial for developing new antipsychotic medications with improved safety profiles (Högberg et al., 1990).
Substance P Receptor Antagonism
Another study by Mills et al. (1993) involved the synthesis of N,N'-diacylpiperazine-2-carboxamides as potent antagonists of the NK-1 (Substance P) receptor. This research provides insight into the modulation of Substance P, which is implicated in pain and inflammatory processes, suggesting that derivatives of this compound could have therapeutic applications in pain management and inflammation (Mills et al., 1993).
Gastric Acid Secretion Inhibition
Research into nicotinamide derivatives, including 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridinyl)pyridine-3-carboxamides, by Terauchi et al. (1997), explored their role as gastric antisecretory agents. These compounds demonstrated potent inhibitory activity against gastric acid secretion, highlighting the potential of structurally related compounds like this compound in treating acid-related gastrointestinal disorders (Terauchi et al., 1997).
HIV Integrase Inhibition
Pace et al. (2007) reported on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents that inhibit the HIV-integrase-catalyzed strand transfer process. This study underscores the potential application of compounds like this compound in the development of new antiviral agents, particularly against HIV, by targeting the integrase enzyme (Pace et al., 2007).
Anti-depressant Activity
The study by Mahesh et al. (2011) on the synthesis and evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists indicates their potential anti-depressant activity. This suggests that this compound derivatives could be explored for their efficacy in treating depressive disorders by modulating the 5-HT3 receptor (Mahesh et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate .
Mode of Action
This inhibition disrupts the synthesis of nucleotides and interferes with cell growth and division .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway . This pathway is responsible for the synthesis of tetrahydrofolate, a co-factor involved in the production of nucleotides. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide production and, consequently, a reduction in DNA replication and cell division .
Result of Action
The inhibition of DHFR and the subsequent disruption of the folate pathway can lead to a decrease in cell growth and division . This could potentially make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Safety and Hazards
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-17-5-7-21(8-6-17)31(27,28)25(22(26)24-11-9-23(2)10-12-24)16-18-13-19(29-3)15-20(14-18)30-4/h5-8,13-15H,9-12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESHMQGACQFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC(=C2)OC)OC)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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